molecular formula C13H11Cl2N3O2S B2394083 N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide CAS No. 1355929-60-0

N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

Cat. No.: B2394083
CAS No.: 1355929-60-0
M. Wt: 344.21
InChI Key: GPURGPAUUJHVQY-UHFFFAOYSA-N
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Description

N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is a complex organic compound that features a cyano group, dichlorophenyl group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dichlorobenzyl cyanide with thiazolidinone derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide involves its interaction with specific molecular targets. The cyano group and thiazolidinone ring are key functional groups that can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide: shares similarities with other thiazolidinone derivatives and cyano-substituted compounds.

    Thiazolidinone derivatives: Known for their diverse biological activities, including anti-inflammatory and antidiabetic properties.

    Cyano-substituted compounds: Often used in pharmaceuticals and agrochemicals due to their stability and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[cyano-(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2S/c14-9-3-1-2-8(13(9)15)10(4-16)17-11(19)5-18-7-21-6-12(18)20/h1-3,10H,5-7H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPURGPAUUJHVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)CC(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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